molecular formula C10H23FO6P2 B2929668 Tetraethyl (1-fluoroethane-1,1-diyl)bis(phosphonate) CAS No. 210486-70-7

Tetraethyl (1-fluoroethane-1,1-diyl)bis(phosphonate)

Cat. No. B2929668
CAS RN: 210486-70-7
M. Wt: 320.234
InChI Key: IHRFDFJMRCESDJ-UHFFFAOYSA-N
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Description

Tetraethyl (1-fluoroethane-1,1-diyl)bis(phosphonate) is a chemical compound with the molecular formula C10H22O6P2 . It is also known as Tetraethyl ethene-1,1-diylbis(phosphonate) and has a CAS Number of 37465-31-9 .


Synthesis Analysis

The synthesis of Tetraethyl (1-fluoroethane-1,1-diyl)bis(phosphonate) involves a reaction with Cesium carbonate (Cs2CO3), tetraethyl fluoromethylenebisphosphonate, and an alkyl halide in dry DMF . The mixture is stirred under argon at room temperature for an appropriate time, then poured into an aqueous saturated solution of NH4Cl .


Molecular Structure Analysis

The molecular structure of Tetraethyl (1-fluoroethane-1,1-diyl)bis(phosphonate) is complex, with a central ethane-1,1-diyl group flanked by two phosphonate groups . Each phosphonate group is bonded to two ethyl groups, giving the molecule its tetraethyl designation .


Chemical Reactions Analysis

Tetraethyl (1-fluoroethane-1,1-diyl)bis(phosphonate) can undergo free-radical polymerization . This process involves the use of an initiator, such as 2,2′ -azobisisobutyronitrile, and is carried out under various conditions .


Physical And Chemical Properties Analysis

Tetraethyl (1-fluoroethane-1,1-diyl)bis(phosphonate) is a liquid at room temperature . It has a melting point of over 110 degrees Celsius and a flash point of 115-116/0.05mm .

Safety and Hazards

Tetraethyl (1-fluoroethane-1,1-diyl)bis(phosphonate) is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing fumes, mist, spray, vapors, and to wear protective gloves/clothing/eye protection/face protection when handling this chemical .

Future Directions

The future directions for research on Tetraethyl (1-fluoroethane-1,1-diyl)bis(phosphonate) could involve exploring its potential applications in various fields, such as materials science, due to its ability to undergo polymerization . Further studies could also focus on improving the synthesis process and understanding the detailed mechanism of action of this compound.

properties

IUPAC Name

1,1-bis(diethoxyphosphoryl)-1-fluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23FO6P2/c1-6-14-18(12,15-7-2)10(5,11)19(13,16-8-3)17-9-4/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRFDFJMRCESDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C)(F)P(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23FO6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethyl (1-fluoroethane-1,1-diyl)bis(phosphonate)

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